1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one
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Overview
Description
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, a sulfonylphenyl group, and a pyrrolidinone moiety. Its multifaceted structure allows it to interact with various biological targets, making it a subject of extensive research in fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the piperazine ring.
Sulfonylation: The sulfonylphenyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride derivative.
Formation of the Pyrrolidinone Moiety: The final step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.
Chemical Reactions Analysis
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl or amide bonds, leading to the formation of simpler fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an antagonist or agonist for various receptors, including alpha1-adrenergic receptors.
Pharmacology: Studies focus on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound can act as an antagonist or agonist, modulating the activity of these receptors and influencing downstream signaling pathways . For example, it may inhibit the reuptake of monoamine neurotransmitters, leading to altered neurotransmission and potential therapeutic effects .
Comparison with Similar Compounds
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features, used as an antihypertensive agent.
These compounds share structural similarities, particularly the presence of the piperazine ring and aryl groups, but differ in their specific functional groups and therapeutic applications
Properties
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-28-20-6-3-2-5-19(20)22-13-15-23(16-14-22)29(26,27)18-10-8-17(9-11-18)24-12-4-7-21(24)25/h2-3,5-6,8-11H,4,7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSJFEFEYZUCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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